![molecular formula C23H18N4O4 B2871738 3-(2-furylmethyl)-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione CAS No. 1207022-74-9](/img/structure/B2871738.png)

3-(2-furylmethyl)-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

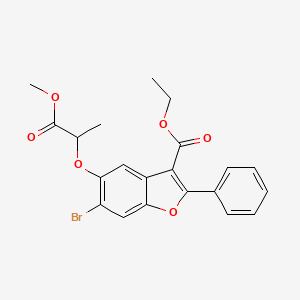

The compound is a derivative of quinazolinone . Quinazolinones are a class of organic compounds that are frequently encountered heterocycles with broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory .

Synthesis Analysis

Quinazolinones can be synthesized through various routes and strategies . An efficient and simple copper catalytic system has been developed for the synthesis of medicinally important 2-substituted quinazoline-4(3H)-ones .Molecular Structure Analysis

The molecular structure of quinazolinones and its derivatives can be complex and varies based on the substituents attached to the core structure .Chemical Reactions Analysis

The chemical reactions involving quinazolinones can be diverse, depending on the substituents and reaction conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinones can vary widely depending on their structure .科学的研究の応用

Antimicrobial and Antifungal Activities

A study on similar structural analogs of the mentioned compound, specifically 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2-yl]-2-styrylquinazoline-4(3H)-ones, revealed that these compounds exhibit significant antibacterial and antifungal activities. These activities were tested against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, and fungal strains like Aspergillus niger and Fusarium oxysporum. The styryl moiety at the second position of the quinazolinone significantly enhanced the biological activity, suggesting potential applications in developing new antimicrobial agents (Gupta, V., Kashaw, S., Jatav, V., & Mishra, P., 2008).

Herbicidal Evaluation

Research into triketone-containing quinazoline-2,4-dione derivatives identified that these compounds possess excellent herbicidal activity against broadleaf and monocotyledonous weeds. This suggests a promising avenue for the development of new herbicides with broad-spectrum weed control and superior crop selectivity, underlining the compound's potential in agricultural applications (Wang, Da-Wei et al., 2014).

Antitumor Activity

The synthesis and testing of novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties, structurally related to the queried compound, have shown potent antitumor activity against a panel of cell lines. This underscores the potential of such compounds in the development of new chemotherapeutic agents (Maftei, Catalin V. et al., 2013).

Sensing Properties with Metal Cations

A study involving a quinazoline derivative demonstrated its ability to undergo enhanced fluorescence emission upon binding with specific metal cations (Al3+, Cr3+, and Fe3+). This property is critical for the development of new fluorescent probes for metal ions, which can be applied in environmental monitoring and biomedical diagnostics (Liu, Yang et al., 2015).

Green Synthesis Methods

Efforts to synthesize quinazoline-2,4(1H,3H)-diones from carbon dioxide using green chemistry principles have been successful, showcasing the potential for sustainable and environmentally friendly methods in the production of valuable chemical compounds. These methods not only offer a pathway to synthesize key intermediates for drugs like Prazosin and Bunazosin but also align with broader sustainability goals (Patil, Y. et al., 2009).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(furan-2-ylmethyl)-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O4/c1-15-6-4-7-16(12-15)21-24-20(31-25-21)14-26-19-10-3-2-9-18(19)22(28)27(23(26)29)13-17-8-5-11-30-17/h2-12H,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQGIFNTYQXRIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2871656.png)

![2-Chloro-N-[3-(1,2,4-triazol-1-ylmethyl)cyclobutyl]pyridine-3-sulfonamide](/img/structure/B2871658.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2871659.png)

![N-(4-(dimethylamino)phenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2871664.png)

![2-{2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2871677.png)

![2-{[4-(2,5-Dioxoazolidinyl)phenyl]carbonylamino}benzamide](/img/structure/B2871678.png)